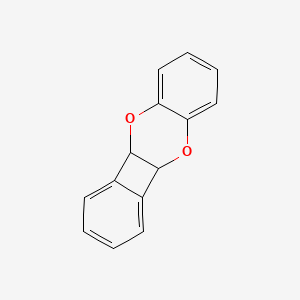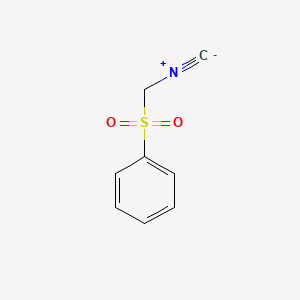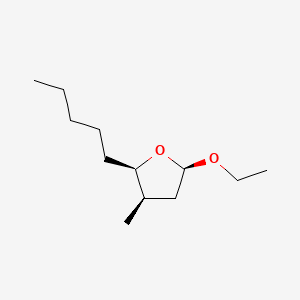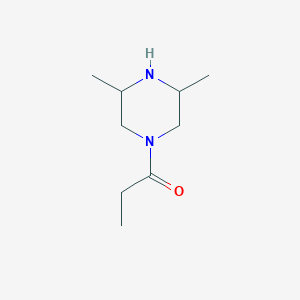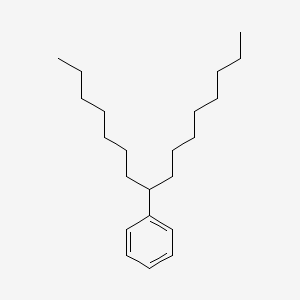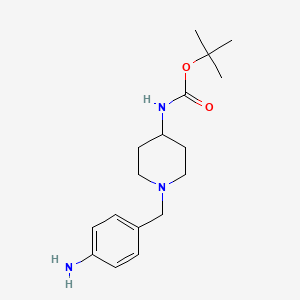
3,7-Dihydroxydiphenylenoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dihydroxydiphenylenoxide, also known as 3,7-Dihydroxydibenzofuran, is an organic compound with the molecular formula C12H8O3. It is a derivative of dibenzofuran, featuring hydroxyl groups at the 3 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dihydroxydiphenylenoxide can be synthesized through several methods. One common approach involves the hydroxylation of dibenzofuran using suitable oxidizing agents. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroxylation processes using advanced catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact. The choice of catalysts and reaction conditions plays a crucial role in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dihydroxydiphenylenoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogen or alkyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
3,7-Dihydroxydiphenylenoxide has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Wirkmechanismus
The mechanism by which 3,7-Dihydroxydiphenylenoxide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical processes. These interactions can influence cellular functions, enzyme activities, and signaling pathways, contributing to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dihydroxydiphenylenoxide
- 3,7-Dihydroxyphenoxazine
- 3,7-Dihydroxyphenoxathiin
Uniqueness
3,7-Dihydroxydiphenylenoxide is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H8O3 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
4,6-dihydroxy-1H-biphenylen-2-one |
InChI |
InChI=1S/C12H8O3/c13-6-1-2-8-9(3-6)12-10(8)4-7(14)5-11(12)15/h1-3,5,13,15H,4H2 |
InChI-Schlüssel |
WYSCSAPNXPYJJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C=C(C2=C3C=C(C=CC3=C21)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
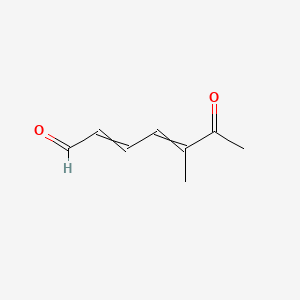
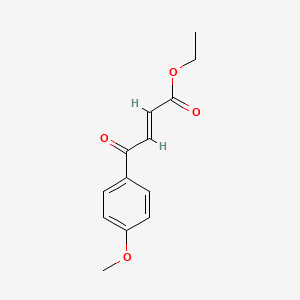
![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)


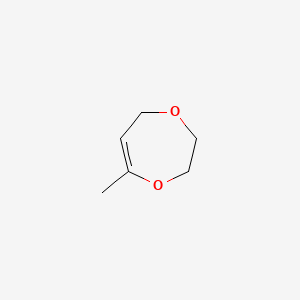
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
